
Bromhidrato de 4-bromo-3-(bromometil)-1-metil-1H-pirazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a chemical compound with the molecular formula C5H6Br3N2 It is a brominated derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Aplicaciones Científicas De Investigación
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization and derivatization.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents. Its pyrazole core is a common motif in many biologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Métodos De Preparación
The synthesis of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide typically involves the bromination of 1-methyl-1H-pyrazole. The process can be summarized as follows:
Starting Material: 1-methyl-1H-pyrazole.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Isolation: The resulting product, 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, is isolated and purified.
Hydrobromide Formation: The purified product is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process for large-scale production.
Análisis De Reacciones Químicas
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also interact with various receptors or enzymes, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide can be compared with other brominated pyrazole derivatives, such as:
3-(bromomethyl)-5-methylpyridine hydrobromide: This compound has a similar bromomethyl group but differs in the position of the bromine atom and the presence of a pyridine ring instead of a pyrazole ring.
4-(bromomethyl)pyridine hydrobromide: This compound also contains a bromomethyl group but has a pyridine ring instead of a pyrazole ring.
The uniqueness of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide lies in its specific substitution pattern and the presence of both bromine atoms and a pyrazole ring, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2.BrH/c1-9-3-4(7)5(2-6)8-9;/h3H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXSULRCFQRTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CBr)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
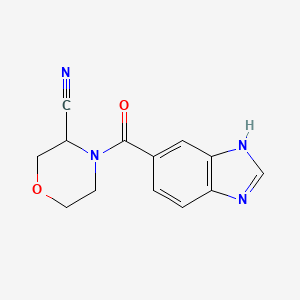
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate](/img/structure/B2588158.png)
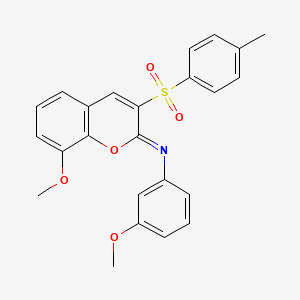
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dimethoxybenzamide](/img/structure/B2588163.png)
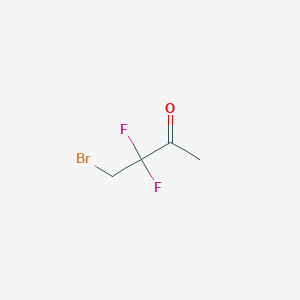
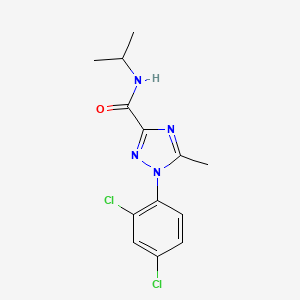
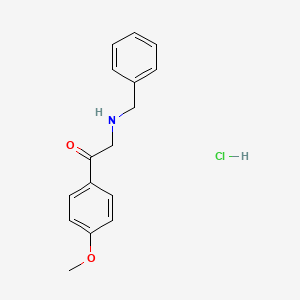
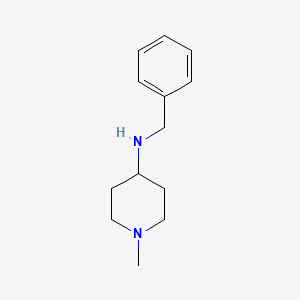
![3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride](/img/structure/B2588173.png)
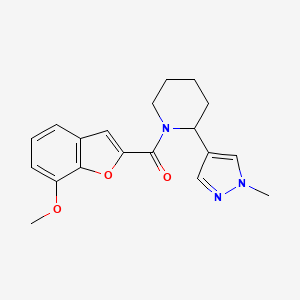

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2588178.png)
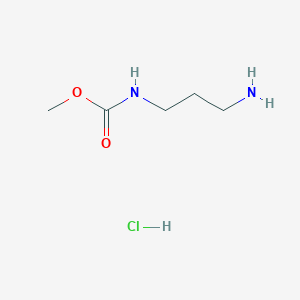
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2588180.png)
